N-(2-fluorobenzyl)pentan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

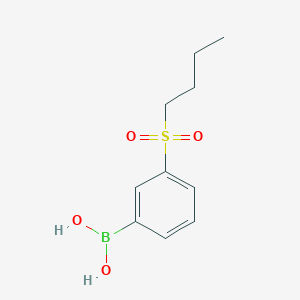

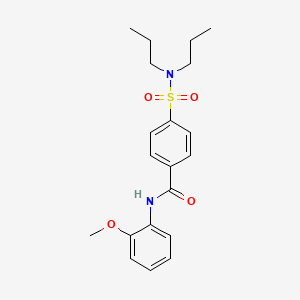

“N-(2-fluorobenzyl)pentan-1-amine” is a chemical compound with the formula C12H18FN and a molecular weight of 195.28 . It is used for research purposes and is available for purchase from various suppliers .

Molecular Structure Analysis

The molecular structure of “N-(2-fluorobenzyl)pentan-1-amine” can be represented by the SMILES notation: CCCCCNCC1=C(C=CC=C1)F . This indicates that the molecule consists of a pentyl chain (CCCCC) attached to a nitrogen atom (N), which is connected to a 2-fluorobenzyl group (CC1=C(C=CC=C1)F).Scientific Research Applications

Corrosion Inhibition

N-(2-fluorobenzyl)pentan-1-amine derivatives, specifically N,N-pentane-2,4-diylidenedipyridin-4-amine (NDSI) and its variants, have demonstrated significant potential in corrosion inhibition. These compounds have been investigated for their effectiveness in preventing the acid dissolution of carbon steel in hydrochloric acid solution. Techniques such as gravimetric measurements, polarization, and electrochemical impedance spectroscopy (EIS) have been employed to study the impact of these inhibitors, indicating their strong inhibitory action and adherence to the Langmuir adsorption isotherm (Negm et al., 2012).

Synthesis of Novel Chemical Moieties

The compound has also been used in the synthesis of new and interesting building blocks in medicinal chemistry. A notable example is the expedient synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine, achieved through the employment of radical fluorination. This approach is part of a broader effort to explore novel chemical spaces for medicinal applications (Goh & Adsool, 2015).

Alternative Routes in Medicinal Chemistry

From a medicinal chemistry perspective, bicyclo[1.1.1]pentan-1-amine, a related compound, serves as a critical moiety. Its synthesis has been a subject of interest, with efforts to establish a flexible and scalable alternative for its production. For instance, the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane offers a versatile route to this amine (Goh et al., 2014).

High-Pressure Reactions for Analogues

In the field of organic synthesis, N-p-fluorobenzyl-2-chlorobenzimidazole, a compound closely related to N-(2-fluorobenzyl)pentan-1-amine, has been used under hyperbaric conditions with various amines. This method enables the efficient production of astemizole, norastemizole, and related analogues, showcasing the versatility of this compound in synthesizing complex molecules (Barrett & Kerr, 1999).

Kinetic and Thermodynamic Studies

Furthermore, kinetic and thermodynamic studies have been conducted on n-pentane adsorption on activated carbons, which is relevant to understanding the behavior of similar compounds in various applications, including environmental and industrial processes (Carvajal-Bernal et al., 2020).

properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]pentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN/c1-2-3-6-9-14-10-11-7-4-5-8-12(11)13/h4-5,7-8,14H,2-3,6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPWIPSINYZNQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCC1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide](/img/structure/B3002955.png)

![3-((4-phenyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3002957.png)

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3002958.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide](/img/structure/B3002959.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(dimethylamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B3002960.png)

![4-iodo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B3002961.png)

![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3002963.png)